molecular formula C18H16N2O B3330786 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one CAS No. 74300-17-7

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one

Cat. No. B3330786
CAS RN: 74300-17-7
M. Wt: 276.3 g/mol
InChI Key: SDXXOAKMAHOTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one, also known as MPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell lines and animal models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and viral infections, this compound has been shown to exhibit antibacterial and antiviral activity. In animal models, this compound has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one. One area of research is the development of this compound-based materials for use in organic electronics and other applications. Another area of research is the optimization of this compound synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Scientific Research Applications

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

2-methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-19-12-11-15-14-9-5-6-10-16(14)20(17(15)18(19)21)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXXOAKMAHOTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 2
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 3
Reactant of Route 3
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 4
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 5
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 6
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.